molecular formula C16H17NO3 B2883701 Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate CAS No. 2411199-36-3

Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate

Cat. No. B2883701
CAS RN: 2411199-36-3
M. Wt: 271.316
InChI Key: YFGSSSXDBVVZAF-UHFFFAOYSA-N
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Description

Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate, also known as MDIA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MDIA is a derivative of indene, a bicyclic hydrocarbon, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate is not fully understood, but it is believed to act as a modulator of various biological pathways. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate in lab experiments include its ease of synthesis and its potential as a building block for the synthesis of novel materials. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate. One potential direction is the investigation of its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been synthesized using a variety of methods, including the reaction of 2,3-dihydro-1H-inden-1-one with ethyl 2-butynoate, followed by the reduction of the resulting product with sodium borohydride. Another method involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl 2-butynoate in the presence of a palladium catalyst.

Scientific Research Applications

Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials. In organic synthesis, this compound has been used as a reagent in various reactions.

properties

IUPAC Name

methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-6-14(18)17-15(16(19)20-2)13-10-9-11-7-4-5-8-12(11)13/h4-5,7-8,13,15H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGSSSXDBVVZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1CCC2=CC=CC=C12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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